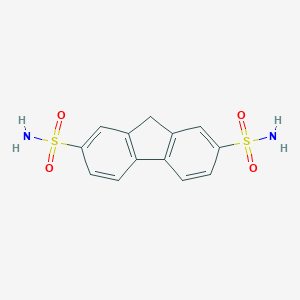

9H-Fluorene-2,7-disulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

13354-23-9 |

|---|---|

Molecular Formula |

C13H12N2O4S2 |

Molecular Weight |

324.4g/mol |

IUPAC Name |

9H-fluorene-2,7-disulfonamide |

InChI |

InChI=1S/C13H12N2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H2,14,16,17)(H2,15,18,19) |

InChI Key |

OWMPZHPWGQQWFN-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)C3=C1C=C(C=C3)S(=O)(=O)N |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)C3=C1C=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 9h Fluorene 2,7 Disulfonamide and Analogues

Parent Compound Synthesis

The creation of the parent compound, 9H-Fluorene-2,7-disulfonamide, is a multi-step process that begins with the functionalization of the basic fluorene (B118485) hydrocarbon. This process requires careful control of reaction conditions to ensure the desired substitution pattern and subsequent chemical conversions.

Regioselective Sulfonation of Fluorene

The initial and critical step in the synthesis is the introduction of sulfonic acid groups onto the fluorene backbone. The goal is to achieve disubstitution at the 2 and 7 positions, which are electronically favored due to the directing effects of the fused aromatic system. A common method involves the sulfonation of fluorene with 10% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). google.com This reaction, however, typically yields a mixture of products, predominantly the desired 2,7-disulfonic acid (around 86%) along with a smaller amount of the 2-sulfonic acid (around 12%). google.com The separation of these products is necessary to obtain the pure 2,7-disubstituted intermediate. google.com Further purification of the fluorene-2,7-disulfonic acid can be achieved by recrystallization of its disodium (B8443419) salt from water. google.com

Conversion of Sulfonic Acid Derivatives to Sulfonyl Chlorides

With the fluorene-2,7-disulfonic acid in hand, the next stage involves converting the sulfonic acid groups into more reactive sulfonyl chloride moieties. This transformation is a standard procedure in sulfonamide synthesis. One established method involves treating the fluorene-2,7-disulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). scielo.br The reaction mixture is typically refluxed for several hours, after which the excess phosphorus oxychloride is removed by distillation. The resulting solid residue, 9H-fluorene-2,7-disulfonyl chloride, is then isolated. scielo.br

Amidation Reactions to Form Disulfonamides

The final step in synthesizing the parent this compound is the amidation of the disulfonyl chloride. This involves reacting 9H-fluorene-2,7-disulfonyl chloride with an ammonia (B1221849) source. While direct synthesis of the parent compound with two -NH₂ groups is less commonly detailed in specific literature, the general principle follows the reaction of a sulfonyl chloride with an amine. For instance, reacting 4,5-dinitro-9-fluorenone-2,7-disulfonyl dichloride with a 35% ammonia solution in dioxane effectively produces the corresponding disulfonamide. researchgate.net A similar approach would be applied to 9H-fluorene-2,7-disulfonyl chloride to yield the target parent compound.

Synthesis of Symmetrical this compound Derivatives

The synthesis of symmetrical derivatives, where both sulfonamide groups bear identical substituents (N,N'-disubstituted), is a direct extension of the parent compound synthesis. These compounds are readily prepared by reacting 9H-fluorene-2,7-disulfonyl chloride with two or more equivalents of a desired primary or secondary amine. scielo.brresearchgate.net This method allows for the introduction of a wide variety of functional groups, enabling the tuning of the molecule's physical and chemical properties. For example, reacting the disulfonyl chloride with amines like (1R,2R)-cyclohexane-1,2-diamine produces C₂-symmetric ligands. scielo.br

Strategies for Nonsymmetrical this compound Synthesis

The preparation of nonsymmetrical derivatives, which feature different substituents on the two sulfonamide nitrogens, presents a greater synthetic challenge. researchgate.net Achieving selective, stepwise functionalization requires more elaborate strategies. One potential approach involves using a large excess of a diamine to favor monosubstitution on a starting disulfonyl chloride, followed by reaction of the remaining sulfonyl chloride with a different amine. Another strategy could involve sequential Suzuki couplings on a difunctionalized fluorene core (e.g., 2-iodo-7-bromofluorene) to introduce different functionalities before the groups are converted into sulfonamides, though this is more complex. mdpi.com Research has focused on developing general methods for preparing both symmetrical and nonsymmetrical 2,7-disubstituted 9H-fluorene derivatives, highlighting the importance of this class of compounds. researchgate.net

Synthesis of 9-Oxo-9H-Fluorene-2,7-disulfonamide Derivatives

Derivatives featuring a ketone at the C9 position (a fluorenone core) are also of significant interest. The synthesis of these compounds typically starts from 9-oxo-9H-fluorene-2,7-disulfonyl dichloride. This starting material is commercially available or can be prepared by the oxidation of the corresponding 9H-fluorene derivative.

The synthesis of symmetrical 9-oxo-9H-fluorene-2,7-disulfonamide derivatives follows a straightforward amidation protocol. The 9-oxo-9H-fluorene-2,7-disulfonyl dichloride is reacted with a suitable amine, often in the presence of a base like diisopropylethylamine or triethylamine, to yield the desired disubstituted sulfonamide. scielo.brgoogle.com This method has been used to prepare a variety of derivatives.

Table 1: Examples of Synthesized Symmetrical 9-Oxo-9H-Fluorene-2,7-disulfonamide Derivatives

| Reactant Amine | Resulting Derivative | Reference |

|---|---|---|

| Piperidine (B6355638) | 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one | google.com |

| Cyclohexylamine (B46788) | N²,N⁷-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide | google.com |

This synthetic versatility allows for the creation of a broad library of fluorene-based disulfonamides for further investigation.

Oxidation at the 9-Position

A critical step in the synthesis of many fluorene-based compounds is the oxidation of the C9 methylene (B1212753) group to a carbonyl group, forming a 9-fluorenone (B1672902) scaffold. This transformation is fundamental for creating a wide array of derivatives. The resulting ketone, 9-oxo-9H-fluorene-2,7-disulfonamide, serves as a versatile intermediate.

The synthetic route to these ketones often starts with a precursor like 9-oxo-9H-fluorene-2,7-disulfonyl dichloride. This key intermediate allows for the subsequent introduction of various substituents onto the sulfonamide nitrogen atoms. The oxidation step is crucial as the 9-oxo functionality is the precursor for creating hydroxyimino and dicyanomethylidene derivatives. The presence of numerous N-substituted 9-oxo-9H-fluorene-2,7-disulfonamide compounds in the scientific literature underscores the importance of this oxidative step. sigmaaldrich.coma2bchem.comsigmaaldrich.com

Subsequent Derivatization of the Sulfonamide Moieties

Following the creation of the fluorene disulfonamide backbone, typically as a disulfonyl chloride, the sulfonamide groups can be derivatized. This is commonly achieved through reactions with primary or secondary amines to yield N-substituted sulfonamides.

A general procedure involves reacting 9-oxo-9H-fluorene-2,7-disulfonyl dichloride with an appropriate amine. google.com For instance, the reaction with cyclohexylamine yields N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide, while reaction with piperidine produces 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one. google.com These reactions are typically performed in the presence of a base, such as diisopropylethylamine, to neutralize the HCl generated during the reaction. google.com This approach allows for the introduction of a wide variety of substituents, including alkyl, cycloalkyl, and benzyl (B1604629) groups, onto the sulfonamide nitrogens. google.com

Table 1: Examples of N-Substituted 9-oxo-9H-fluorene-2,7-disulfonamide Derivatives This table is interactive. Click on headers to sort.

| Compound Name | Amine Reagent | Reference |

|---|---|---|

| N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide | Cyclohexylamine | google.com |

| 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one | Piperidine | google.com |

| N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide | Benzylamine | |

| N2,N7-di-tert-butyl-9-oxo-9H-fluorene-2,7-disulfonamide | tert-Butylamine | |

| N(2),N(7)-DIACETYL-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE | Acetamide (or related) | sigmaaldrich.com |

| N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide | 2-Methoxyethylamine | a2bchem.com |

Synthesis of 9-Substituted this compound Analogues

The 9-oxo group of the fluorenone scaffold is a key functional handle for further structural modifications, enabling the synthesis of diverse analogues such as the 9-(hydroxyimino) and 9-(dicyanomethylidene) derivatives.

9-(hydroxyimino) derivatives

The synthesis of 9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide analogues, also known as oximes, is typically achieved through the reaction of the corresponding 9-oxo-fluorene derivative with hydroxylamine (B1172632). A general method involves dissolving the ketone precursor in pyridine (B92270) and treating it with hydroxylamine hydrochloride. google.com The mixture is heated, and after completion, the product is often precipitated by adding aqueous acid, collected by filtration, and purified. google.com This standard oximation reaction has been used to prepare a variety of N-substituted 9-(hydroxyimino) derivatives, including N2,N7-dibutyl and N2,N7-diethyl analogues. smolecule.com

9-(dicyanomethylidene) derivatives

The preparation of 9-(dicyanomethylidene) analogues involves a Knoevenagel condensation reaction. This reaction is characterized by the condensation of a ketone with a compound containing an active methylene group, such as malononitrile (B47326) (CH₂ (CN)₂). The 9-oxo-9H-fluorene-2,7-disulfonamide derivative is reacted with malononitrile in the presence of a basic catalyst like piperidine or pyridine. The reaction typically proceeds with heating in a suitable solvent, leading to the formation of the 9-(dicyanomethylidene) product, which has an exocyclic double bond at the 9-position connected to a dicyanomethylene group. This method has been used to synthesize derivatives like 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide and its tetraethyl analogue. chemsrc.com

Table 2: Synthesis of 9-Substituted Analogues from 9-Oxo Precursors This table is interactive. Click on headers to sort.

| Target Analogue Type | Precursor | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| 9-(hydroxyimino) | 9-oxo-9H-fluorene-2,7-disulfonamide derivative | Hydroxylamine hydrochloride, Pyridine | Oximation |

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes and maximizing product yields are critical aspects of chemical synthesis. For the preparation of this compound and its analogues, several strategies are employed. The careful control of reaction parameters such as temperature, solvent, and reaction time is essential for achieving high yields and purity. evitachem.com

In the synthesis of N-substituted sulfonamides from 9-oxo-9H-fluorene-2,7-disulfonyl dichloride, yields have been reported to be as high as 80-84% through controlled reaction conditions. google.com Purification techniques play a vital role in obtaining the final product with high purity. Common methods include flash-column chromatography on silica (B1680970) gel and crystallization from appropriate solvents like ethanol. google.com Workup procedures, such as pouring the reaction mixture into ice water to induce precipitation of the crude product, are also effective for isolating the compound from the reaction medium and enhancing recovery. nih.gov These optimization and purification steps are crucial for ensuring the quality and quantity of the synthesized fluorene derivatives for further research and application.

Advanced Spectroscopic and Structural Characterization of 9h Fluorene 2,7 Disulfonamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9H-fluorene-2,7-disulfonamide derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and regioselectivity of substitution on the fluorene (B118485) core.

In ¹H NMR spectra of this compound compounds, the aromatic protons of the fluorene backbone typically appear in the range of δ 7.2–8.0 ppm. The specific chemical shifts and coupling patterns are highly informative for confirming the 2,7-disubstitution pattern. For instance, in symmetrically substituted derivatives, the proton signals often exhibit a simpler multiplicity. The protons on the sulfonamide groups and any alkyl or aryl substituents will also present characteristic signals that are crucial for confirming the complete structure. The integration of these signals provides quantitative information about the number of protons in different chemical environments, further validating the molecular structure. In some cases, signal broadening in the ¹H NMR spectra of strong electron-accepting fluorene derivatives has been observed in polar solvents, a phenomenon that can be resolved by the addition of a small amount of acid like trifluoroacetic acid. researchgate.net

Analytical data for derivatives such as 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one and N²,N⁷-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide have been successfully confirmed using ¹H NMR spectroscopy. google.com Certificates of analysis for commercially available this compound derivatives often state that the ¹H NMR spectrum is consistent with the proposed structure. probechem.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its analogs, thereby confirming their elemental composition. It is also instrumental in assessing the purity of the synthesized compounds.

Various ionization techniques can be employed, with Atmospheric Pressure Chemical Ionization (APCI) being a documented method for derivatives like N²,N⁷-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide, where the protonated molecule [M+H]⁺ is observed. google.com For instance, the mass spectrum of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one shows a peak at m/z 475.16, corresponding to the [M+H]⁺ ion. google.com This precise mass measurement provides unequivocal evidence for the molecular formula of the compound.

The monoisotopic mass of N,N′-Bis(2-furylmethyl)-9H-fluorene-2,7-disulfonamide has been determined to be 484.076278, with an average mass of 484.541. chemspider.com Such high-resolution mass spectrometry data is invaluable for distinguishing between compounds with similar nominal masses. Many chemical suppliers provide LC-MS data for their this compound products to ensure identity and purity. bldpharm.comevitachem.com

X-ray Crystallography for Solid-State Structure Determination.researchgate.netbenchchem.com

For related fluorene derivatives, X-ray crystallography has been used to resolve the absolute stereochemistry and molecular packing. evitachem.com For example, some fluorenyl carbamates have been shown to crystallize in a triclinic crystal system with the space group P1. evitachem.com The ability to obtain suitable single crystals is a prerequisite for this analysis. rsc.org

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C–H···π interactions. solubilityofthings.com The sulfonamide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (S=O), leading to the formation of extended supramolecular architectures in the solid state. The nature and strength of these intermolecular interactions dictate the macroscopic properties of the material, such as its melting point and solubility. The introduction of different substituents on the sulfonamide nitrogen atoms can be used to tune these interactions and control the crystal packing. solubilityofthings.com The hydrophobic nature of the fluorene backbone also plays a significant role in the packing arrangement. edinst.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the characteristic functional groups present in this compound molecules. researchgate.net

The IR spectrum will prominently feature strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide groups, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3300-3200 cm⁻¹. The C-H stretching and bending vibrations of the aromatic fluorene core and any aliphatic substituents will also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The aromatic C=C stretching vibrations of the fluorene ring system are typically strong in the Raman spectrum. While water can interfere with IR spectra, it is a weak Raman scatterer, making Raman spectroscopy advantageous for samples with residual moisture. researchgate.net Conversely, fluorescence can sometimes be a limiting factor in Raman spectroscopy. researchgate.net Together, IR and Raman spectra offer a comprehensive fingerprint of the molecule, allowing for confirmation of its functional groups. A series of novel disulfonamide derivatives have been synthesized and characterized using FT-IR techniques. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound system. The fluorene core is a chromophore, and its extended π-conjugated system gives rise to characteristic absorption bands in the UV region.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the fluorene ring. The electron-withdrawing sulfonamide groups at the 2 and 7 positions can influence the energy of the electronic transitions. Further functionalization of the fluorene core or the sulfonamide groups can lead to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity. UV-Vis spectroscopy is therefore a valuable tool for studying structure-property relationships in this class of compounds. For instance, studies on donor-acceptor complexes involving fluorene acceptors have utilized UV-Vis spectroscopy to characterize charge-transfer bands. molaid.com The technique is also used in the study of fluorene-based materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Computational Investigations and Molecular Modeling of 9h Fluorene 2,7 Disulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For the 9H-fluorene-2,7-disulfonamide framework, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. DFT calculations have been performed on derivatives of this compound to understand their behavior.

In a computational study of potential inhibitors for the COVID-19 main protease, DFT was used to characterize the electronic properties of promising hit molecules, including a derivative of the fluorene-disulfonamide scaffold. For the compound N2,N7-bis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide, key electronic properties were calculated, which are summarized in the table below.

| Electronic Property | Calculated Value | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | -0.21684 hartree | Indicates the molecule's capacity to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.022889 hartree | Indicates the molecule's capacity to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| Gas Phase Energy | -1216.649911 hartree | Represents the total electronic energy of the molecule in a vacuum, a baseline for stability calculations. |

| Average Local Ionization Energy Mean | 261.64 kcal/mol | Reflects the energy required to remove an electron from any point around the molecule, highlighting regions susceptible to electrophilic attack. |

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. These DFT-derived parameters are crucial for predicting how the molecule will interact with its biological environment and for guiding the design of more reactive or stable derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to predict the electronic absorption spectra (such as UV-Visible spectra) of molecules. It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

While specific TD-DFT studies focused solely on this compound were not prominent in the surveyed literature, this methodology remains the standard and most powerful tool for such investigations. Applying TD-DFT would allow researchers to predict its UV-Vis spectrum, identify the nature of its electronic transitions (e.g., π-π* or n-π*), and understand how chemical modifications to the fluorene (B118485) core or the sulfonamide groups would alter its spectroscopic properties. This predictive capability is essential for correlating computational models with experimental spectroscopic data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Derivatives of this compound have been investigated as inhibitors for several protein targets using this method.

One study identified N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide as a potential non-β-lactam inhibitor of Y-49 β-lactamase from Mycobacterium tuberculosis. Docking simulations using Autodock Vina predicted a favorable interaction energy of -9.9 kcal/mol.

In another research effort, derivatives of 9-oxo-9H-fluorene-2,7-disulfonamide were designed and evaluated as inhibitors of T-LAK cell-originated protein kinase (TOPK), a target in cancer therapy. The lead compound, N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide, was shown to occupy the ATP binding site, with its N-benzylsulfonamide moiety forming a pi-alkyl interaction with Val169 and hydrogen bonds with Asp169 and Lys46. Binding energies were calculated using the Poisson-Boltzmann with non-polar surface area (PBSA) implicit solvent model to account for solvent effects.

Furthermore, in a virtual screening campaign against the COVID-19 main protease, the derivative N2,N7-bis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide was identified as a hit. Docking scores for top hits ranged from -6.711 to -7.524 kcal/mol, indicating strong potential for ligand-protein interaction. The binding was stabilized by hydrogen bonds with residues like Glu166 and hydrophobic interactions with Pro168, Leu167, and Met49.

The following table summarizes the findings from these molecular docking studies.

| Compound Derivative | Target Protein | Docking Software/Method | Predicted Binding Energy/Score | Key Interactions |

| N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide | Y-49 β-lactamase (M. tuberculosis) | Autodock Vina | -9.9 kcal/mol | Not specified |

| N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide | T-LAK cell-originated protein kinase (TOPK) | CHARMm (via Discovery Studio) | Not specified | Pi-alkyl with Val169; H-bonds with Asp169, Lys46 |

| N2,N7-bis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide | COVID-19 Main Protease (6Y84) | Not specified | -6.711 to -7.524 kcal/mol | H-bonds with Glu166; Hydrophobic interactions with Pro168, Leu167, Met49 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands and to assess the stability of their interactions.

An MD simulation was performed on the complex of N2,N7-bis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide bound to the COVID-19 main protease (6Y84). The 50-nanosecond simulation, conducted with the complex embedded in a POPC lipid bilayer, was used to assess the stability of the docked pose. The analysis revealed a low root-mean-square deviation (RMSD) for the complex, indicating that the system remained stable throughout the simulation. Furthermore, the root-mean-square fluctuation (RMSF) of the binding site residues was low, suggesting minimal flexibility and a stable binding pocket. Crucially, the simulation confirmed that key interactions, such as hydrogen bonds with Glu166 and π-π stacking with His41, were preserved, validating the docking results and affirming the stability of the ligand-protein complex.

In a broader context, MD simulations on related enzyme systems, such as β-lactamases, have revealed that protein loops, like the β5-β6 loop, can be highly flexible. This flexibility, revealed through MD, can be critical in explaining an enzyme's substrate profile and is a factor that static docking models might not fully capture.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that correlate with potency, QSAR models can guide the optimization of lead compounds and predict the activity of new, untested molecules.

While a specific, published QSAR model for this compound was not identified in the reviewed literature, the available data provides a strong foundation for such an analysis. For example, a study on TOPK inhibitors designed 92 virtual analogs of N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide and synthesized eight of them. The resulting compounds exhibited a range of inhibitory activities (IC50 values), with the most active analog still being less potent than the lead compound. This dataset, which links specific structural modifications to changes in biological activity, is precisely the type of information required to build a QSAR model. Such a model could quantitatively determine how different substitutions on the benzyl (B1604629) or fluorene rings affect TOPK inhibition, thereby accelerating the discovery of more potent inhibitors.

Hydration Site Thermodynamics and Reactivity Analysis

The role of water in molecular recognition is critical, as the displacement of water molecules from a protein's binding site upon ligand binding has significant thermodynamic consequences. Computational analysis of hydration sites can reveal the location of key water molecules and quantify the energetic contributions of solvation and desolvation.

Studies on enzyme inhibitors have highlighted the necessity of including explicit water molecules in docking protocols to correctly predict binding poses. It has been shown that certain water molecules are conserved across multiple crystal structures and play a crucial role in mediating ligand-protein interactions.

Thermodynamic considerations are often incorporated into binding energy calculations through implicit solvent models. In the study of TOPK inhibitors based on the this compound scaffold, the use of the Poisson-Boltzmann with non-polar surface area (PBSA) model was reported. This method accounts for the electrostatic component of solvation energy (Poisson-Boltzmann) and the nonpolar component related to the disruption of water structure at the solute-solvent interface. By calculating the binding free energy, this approach implicitly models the thermodynamics of displacing water from the active site, providing a more accurate estimation of binding affinity than calculations performed in a vacuum. Analysis of water dynamics can also reveal changes in the hydration network within a binding cavity that may influence reactivity and ligand affinity.

Structure Activity Relationship Sar Studies of 9h Fluorene 2,7 Disulfonamide Analogues

Impact of N-Substitution on Biological Activity

The substituents attached to the nitrogen atoms of the two sulfonamide groups (N2 and N7) play a pivotal role in determining the biological activity and target selectivity of these compounds.

Research into inhibitors for T-LAK cell-originated protein kinase (TOPK), a target in cancer therapy, identified N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide as a lead compound. researchgate.net While computational modeling suggested several promising analogues, the most active synthesized compound from this series showed only moderate inhibitory activity, indicating that further optimization of the N-substituents is necessary to achieve superior potency. researchgate.net

In the context of hepatitis C virus (HCV) NS5A inhibitors, modifications to the N-substituents on a related 2,7-diaminofluorene (B165470) scaffold were critical. mdpi.com Studies revealed that picomolar inhibitory activity against HCV genotype 1b was achieved when (S)-prolinamide was capped with R-isoleucine or R-phenylglycine residues bearing a terminal alkyl carbamate (B1207046) group. mdpi.com This highlights the sensitivity of the target protein to the size, shape, and stereochemistry of the N-substituents.

For human intestinal carboxylesterase (hiCE) inhibitors, a series of fluorene (B118485) analogues were synthesized and evaluated. nih.gov These studies produced selective inhibitors with no cross-reactivity towards human liver CE (hCE1) or cholinesterases, with Ki values as low as 14 nM. nih.gov The potency of this inhibition was found to correlate with the lipophilicity (clogP) of the molecules, a property directly influenced by the nature of the N-substituents. nih.gov

In the field of carbonic anhydrase (CA) inhibitors, N-substitution also dictates efficacy and selectivity. Studies on 1,3-diaryl triazenes incorporating disulfonamides showed that 4-aminobenzenesulfonamide derivatives were more active inhibitors of tumor-associated hCA IX and hCA XII than their 3-aminobenzenesulfonamide (B1265440) counterparts. rjeid.com This suggests that the position of the amino group on the N-aryl substituent significantly affects the binding affinity to the target enzymes. rjeid.com Similarly, virtual screening has identified compounds like N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide as potential β-lactamase inhibitors. researchgate.netmedcraveonline.com

| Compound/Analogue Class | Target | Key Finding | Activity Data | Source |

|---|---|---|---|---|

| N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide Analogue (Compound 10) | TOPK | Analogue showed moderate activity compared to the lead compound. | IC50 = 86 µM | researchgate.net |

| Fluorene-based NS5A Inhibitor (Compound 26) | HCV Genotype 1b | R-isoleucine or R-phenylglycine caps (B75204) on S-prolinamide enhanced potency. | EC50 = 36 pM | mdpi.com |

| Di-sulfa Triazene (B1217601) (TS-2) | hCA IX | Primary sulfonamides on both sides of the triazene linker showed the best activity. | Ki = 13.7 nM | rjeid.com |

| Di-sulfa Triazene (TS-1) | hCA XII | Primary sulfonamides on both sides of the triazene linker showed the best activity. | Ki = 6.6 nM | rjeid.com |

Role of the Fluorene Backbone Modification (e.g., 9-oxo vs. 9H)

Modification of the central five-membered ring of the fluorene backbone, particularly at the C9 position, has profound effects on the biological activity and even the mechanism of action. The most studied modification is the oxidation of the C9 methylene (B1212753) group (9H) to a ketone (9-oxo).

In a study of apoptosis-inducing N-aryl-9-oxo-9H-fluorene-1-carboxamides, the 9-oxo group was found to be critical for activity. nih.gov The analogue with a 9H-fluorene backbone (compound 2b) was approximately twofold less active than the 9-oxo-9H-fluorene lead compound (2a). nih.gov This suggests that the electron-withdrawing nature and the planarity imparted by the ketone group are important for the compound's apoptosis-inducing effects.

Interestingly, this same study revealed that further substitution at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved potency. nih.gov However, these more potent compounds were found to be active in a tubulin inhibition assay, unlike the original lead compound, indicating a shift in the mechanism of action. nih.gov This demonstrates that modifications at different positions of the fluorene scaffold can synergize to alter not just the potency but the fundamental way the molecule interacts with cellular systems.

The 9-oxo group is a common feature in many biologically active fluorene derivatives. For instance, N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide was the lead for TOPK inhibitors, and 9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide is a known ferroptosis inducer. researchgate.netgoogle.com The C9 position is also a key site for introducing other functionalities, such as a hydroxyimino group, to create analogues with different biological profiles, like the ferroptosis inducer FIN56. google.commdpi.com

| Compound | C9-Modification | Target Cell Line | Activity (EC50) | Source |

|---|---|---|---|---|

| 2a | 9-oxo | T47D | 0.82 µM | nih.gov |

| 2b | 9H | T47D | 1.5 µM | nih.gov |

| 5a | 9-oxo (with 7-position substitution) | T47D | 0.15 µM | nih.gov |

| 5a | 9-oxo (with 7-position substitution) | HCT116 | 0.29 µM | nih.gov |

Influence of Sulfonamide Substituents on Target Affinity and Selectivity

The sulfonamide group itself is a critical pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor and mimic other functional groups. The nature and substitution pattern of the sulfonamide can significantly influence target affinity and selectivity.

In the development of inhibitors for carbonic anhydrases (CAs), the sulfonamide group is the key zinc-binding group. Studies on various CA isozymes show that the substitution pattern on the aromatic or heterocyclic ring to which the sulfonamide is attached is crucial for isoform selectivity. nih.gov For example, a study of CA VII inhibitors found that heterocyclic and bicyclic aromatic sulfonamides were potent inhibitors (K(I)s in the low nanomolar range), whereas many simple monosubstituted or disubstituted benzenesulfonamides were less active. nih.gov This indicates that the broader chemical environment of the sulfonamide group dictates its presentation and interaction with the specific amino acid residues in the enzyme's active site, leading to selectivity. nih.gov

Stereochemical Considerations in SAR (e.g., N2,N7-bis[(1R,2R)-2-aminocyclohexyl] derivatives)

Stereochemistry is a critical factor in the SAR of 9H-fluorene-2,7-disulfonamide analogues, as biological targets are chiral environments. The spatial arrangement of substituents can dramatically affect binding affinity and efficacy.

A clear example is seen in novel fluorenyl derivatives designed as butyrylcholinesterase (BuChE) inhibitors. uj.edu.pl Molecular dynamics simulations revealed significant differences in the binding stability of the two enantiomers of a lead compound. This computational prediction was confirmed experimentally, where the (+)-enantiomer was found to be nearly an order of magnitude more potent than the (–)-enantiomer (IC50 values of 31 nM vs. 288 nM, respectively). uj.edu.pl

Similarly, in the development of symmetric fluorene-based HCV NS5A inhibitors, the stereochemistry of the amino acid residues used as capping groups was crucial. mdpi.com For valine-capped analogues, the congeners with the unnatural R-epimer were generally more active than those with the natural S-epimer. mdpi.com This reversal of stereochemical preference highlights how the specific topology of the target's binding pocket can favor non-natural configurations, offering opportunities for designing more stable or potent inhibitors. The synthesis of specific stereoisomers, such as N2,N7-bis[(1R,2R)-2-aminocyclohexyl]-9H-fluorene-2,7-disulfonamide, represents a deliberate effort to create chirally pure molecules to optimize these interactions. guidechem.com

Pharmacophore Elucidation for Targeted Biological Activities

The culmination of SAR studies is the elucidation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. Once understood, this model guides the design of new, more potent, and selective molecules. google.com

For fluorene-based analogues, several key pharmacophoric features have been identified. The rigid fluorene scaffold serves as a central core to correctly orient the interacting moieties. For many targets, the sulfonamide groups are essential, acting as hydrogen bond donors and/or zinc-binding groups in metalloenzymes like carbonic anhydrase. rjeid.comnih.govmdpi.com

In the case of antiviral fluorene derivatives, pharmacophore mapping has shown that the 9-oxo group and the side chains (e.g., carboxamides) are critical features for activity. For inhibitors of human intestinal carboxylesterase (hiCE), quantitative structure-activity relationship (QSAR) models were developed based on a series of benzene (B151609) sulfonamides, which then guided the synthesis of more potent fluorene-based analogues. nih.gov These models often identify lipophilicity and specific electronic features as key components of the pharmacophore. Computational studies have also been used to predict pharmacophore models for compounds like N2,N7-bis(2-hydroxyethyl)-9H-fluorene-2,7-disulfonamide. semanticscholar.org The aromatic rings of the fluorene core can also participate in crucial pi-stacking or pi-cation interactions with the biological target. google.com

Mechanistic Investigations of Biological Activity Associated with 9h Fluorene 2,7 Disulfonamide

Enzyme Inhibition Mechanisms

The core structure of 9H-Fluorene-2,7-disulfonamide serves as a scaffold for developing molecules that can interact with specific enzymes. Research has explored its potential to inhibit or activate key enzymes involved in cell proliferation, survival, and metabolism.

Dihydrofolate Reductase (DHFR) Inhibition Pathways

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for antibacterial and anticancer therapies. DHFR inhibitors work by disrupting the folate metabolism pathway, which is essential for cell growth and replication. While various chemical scaffolds have been identified as DHFR inhibitors, current scientific literature does not provide direct evidence linking this compound or its derivatives to the inhibition of Dihydrofolate Reductase. Extensive studies have identified numerous classical and non-classical DHFR inhibitors, but compounds based on the this compound structure are not prominently featured among them.

T-LAK Cell-Originated Protein Kinase (TOPK) Inhibition Mechanism

Derivatives of this compound have been investigated as potential TOPK inhibitors. Research efforts have employed integrated computational modeling and organic synthesis to design and evaluate analogs of a lead compound, N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide. In these studies, numerous analogs were designed and their binding affinity to the TOPK enzyme was assessed using in-silico docking simulations. The most promising candidates were then synthesized and tested for their inhibitory activity in vitro. While these efforts have successfully identified compounds with inhibitory potential, the synthesized analogs have thus far demonstrated moderate activity.

| Compound | Target | Activity (IC50) | Methodology |

| Lead Compound (N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide) | TOPK | 54 µM | In vitro enzyme assay |

| Analog 10 | TOPK | 86 µM | In vitro enzyme assay |

This table presents inhibitory concentration (IC50) values from a study focused on optimizing TOPK inhibitors. A lower IC50 value indicates greater potency. Data sourced from.

These findings underscore that while the this compound scaffold is a viable starting point, further optimization is required to develop potent and highly selective TOPK inhibitors for therapeutic use.

Squalene (B77637) Synthase Activation Mechanisms

In a distinct mechanism of action, a specific derivative of this compound has been shown to activate, rather than inhibit, an enzyme. The compound FIN56, which is N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, was identified as a specific inducer of a form of programmed cell death called ferroptosis. One of the key mechanisms by which FIN56 functions is through its interaction with squalene synthase (SQS).

Squalene synthase is an enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. FIN56 binds to and activates SQS. This activation leads to the depletion of Coenzyme Q10 (CoQ10), a vital antioxidant that protects cells from lipid peroxidation. The depletion of CoQ10 is a critical step in the induction of ferroptosis by FIN56.

Cell Signaling Pathway Modulation

Beyond direct enzyme interactions, derivatives of this compound can modulate complex cell signaling pathways that govern cell fate and response to stress.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, where it promotes cell proliferation, migration, and invasion. The pathway is initiated when Wnt ligands bind to receptors on the cell surface, leading to the stabilization and nuclear translocation of the protein β-catenin, which then activates target gene transcription. Despite the pathway's importance in disease, a review of the current scientific literature reveals no direct evidence that this compound or its known derivatives modulate the Wnt/β-catenin signaling pathway.

Effects on Lipid Peroxidation and Related Pathways

The most significant biological effect documented for derivatives of this compound is the induction of ferroptosis, a form of iron-dependent cell death driven by the accumulation of lipid peroxides. The compound FIN56 is a potent inducer of this process.

The mechanism is bifunctional. In addition to activating squalene synthase as described above, FIN56 also promotes the degradation of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is the central enzyme responsible for repairing lipid peroxides in cell membranes, thereby protecting against ferroptosis. By inducing the degradation of GPX4, FIN56 removes this critical protective mechanism, leaving the cell vulnerable to rampant lipid peroxidation.

The dual mechanism of FIN56—depleting the antioxidant CoQ10 via SQS activation and promoting the degradation of the lipid repair enzyme GPX4—converges to cause a massive accumulation of lipid reactive oxygen species, which ultimately triggers cell death through ferroptosis. This systematic approach has been instrumental in characterizing novel cell death phenotypes and the role of lipid metabolism dysregulation in these processes.

| Compound Derivative | Mechanism of Action | Cellular Consequence |

| FIN56 | 1. Activates Squalene Synthase (SQS) 2. Induces degradation of Glutathione Peroxidase 4 (GPX4) | 1. Depletion of Coenzyme Q10 2. Accumulation of lipid peroxides |

| Induction of Ferroptosis |

This table summarizes the dual mechanism of action of FIN56 in inducing ferroptotic cell death. Data sourced from.

Mechanistic Basis of Ferroptosis Induction by Fluorene (B118485) Sulfonamide Derivatives

Ferroptosis is a type of programmed cell death characterized by iron-dependent accumulation of lipid peroxides. ebi.ac.uk Fluorene sulfonamide derivatives, notably FIN56, have been identified as potent inducers of this process. nih.gov The mechanism of action is multifaceted, primarily involving the degradation of Glutathione Peroxidase 4 (GPX4) and pathways dependent on Acetyl-CoA Carboxylase.

Glutathione Peroxidase 4 (GPX4) Inactivation

A primary mechanism by which fluorene sulfonamide derivatives induce ferroptosis is through the inactivation and subsequent degradation of GPX4. nih.govmdpi.com GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from oxidative damage. nih.govmdpi.com Its inactivation leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis. mdpi.comgoogle.com

FIN56, a derivative of this compound, has been shown to cause a decrease in GPX4 protein levels. mdpi.com This degradation of GPX4 is a key step in the ferroptotic cascade initiated by these compounds. nih.gov Studies have demonstrated that overexpression of GPX4 can confer resistance to ferroptosis induced by these agents, highlighting the centrality of GPX4 in this process. nih.gov The process of GPX4 degradation is linked to autophagic pathways, where the cell's own machinery is co-opted to break down this protective enzyme. nih.gov

Acetyl-CoA Carboxylase-Dependent Mechanisms

The induction of ferroptosis by certain fluorene sulfonamide derivatives is also linked to the activity of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the synthesis of fatty acids. mdpi.com Research indicates that the degradation of GPX4 induced by compounds like FIN56 is dependent on the enzymatic activity of ACC. google.com

Inhibition of ACC with agents like 5-(tetradecyloxy)-2-furoic acid (TOFA) has been found to prevent the loss of GPX4 and suppress the generation of lipid ROS following treatment with FIN56. google.com This suggests a complex interplay where the metabolic pathway of fatty acid synthesis, regulated by ACC, is involved in mediating the degradation of GPX4 and subsequent ferroptotic cell death. google.com Recent findings also suggest that ACC activation can disrupt cellular iron homeostasis, a key factor in driving ferroptosis. nih.gov

Antimicrobial Activity Mechanisms

Beyond their effects on cancer cells, derivatives of this compound have also been investigated for their antimicrobial properties. nih.gov The fluorene scaffold is present in various known drugs with diverse biological activities, including antimicrobial effects. nih.gov

The proposed mechanisms for the antimicrobial action of fluorene sulfonamide derivatives often involve interactions with essential microbial targets. evitachem.com The sulfonamide group may act as a mimic of substrate analogs, thereby inhibiting crucial enzymatic pathways in bacteria and fungi. evitachem.com Additionally, the presence of nitrogen atoms in the structure allows for hydrogen bonding with biological macromolecules, potentially disrupting their function. evitachem.com Some studies have shown that certain fluorene derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov The development of new fluorene-based thiazolidinone and azetidinone analogues has shown promise against multidrug-resistant strains. nih.gov

Broader Biological Target Identification and Validation

The identification and validation of biological targets for this compound and its derivatives is an ongoing area of research. While GPX4 and ACC are established as key players in the ferroptosis-inducing mechanism of some derivatives, the full spectrum of their molecular interactions is still being explored. mdpi.comgoogle.com For instance, FIN56 has been found to also bind to and activate squalene synthase, an enzyme involved in the synthesis of coenzyme Q10, a lipophilic antioxidant. ebi.ac.uknih.gov This dual action of depleting GPX4 and affecting CoQ10 synthesis highlights a multi-pronged approach to inducing ferroptosis. nih.gov

Interaction studies, including protein binding and cellular uptake assays, are crucial for elucidating the mechanisms of action and identifying further potential therapeutic targets. smolecule.com The unique chemical structure of these compounds, combining a fluorene backbone with sulfonamide groups, provides a versatile scaffold for developing new therapeutic agents with specific biological activities. smolecule.com

Applications in Chemical Biology and Material Science Research

Reagents in Organic Synthesis for Introducing Sulfonyl Chloride Groups

The 9H-fluorene-2,7-disulfonamide framework serves as a versatile building block in synthetic organic chemistry. Rather than being a reagent for introducing sulfonyl chloride groups, its derivatives are more commonly synthesized by reacting fluorene-based amines with sulfonyl chlorides. The resulting sulfonamide groups are key functional handles that can undergo further reactions, such as nucleophilic substitution, allowing for the introduction of diverse substituents evitachem.com. This synthetic flexibility makes derivatives like 9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide valuable as platforms for building more complex organic molecules tailored for specific functions evitachem.com.

Modification of Biomolecules (e.g., Proteins and Peptides)

The fluorene (B118485) ring system is a key component in designing reagents for the modification of biomolecules. Researchers have developed amine-reactive fluorescent probes based on the fluorene structure. These probes are engineered for covalent attachment to biomolecules that contain amine groups, such as proteins and peptides nih.gov. This modification allows for the tracking and visualization of these biomolecules in biological systems, leveraging the inherent photostability and high fluorescence quantum yield of the fluorene core nih.gov.

Development of Fluorescent Probes for Biomedical Imaging

The unique photophysical properties of the fluorene core make it an excellent scaffold for creating advanced fluorescent probes for biomedical imaging.

Two-Photon Microscopy: Fluorophores based on the fluorene ring system have been specifically designed for two-photon fluorescence microscopy, a powerful technique for imaging dynamic processes in living cells nih.gov. These probes often exhibit high two-photon absorption cross-sections, high fluorescence quantum yields (greater than 0.7), and significant photostability, which are critical for high-resolution imaging with deep tissue penetration nih.gov.

"Turn-On" Sensors: Functionalized fluorene derivatives have been synthesized to act as "turn-on" fluorescence sensors. These probes show a notable increase in fluorescence intensity upon binding to specific targets, such as misfolded proteins. For instance, certain fluorene derivatives have been used to detect the aggregation of insulin (B600854), suggesting their potential for studying amyloidogenic processes associated with disease mdpi.com. The substituents at the 2 and 7 positions are designed to be flexible enough to accommodate the beta-conformational folds that characterize amyloidogenic proteins mdpi.com.

Solvatochromic Dyes: By modifying the functional groups on the fluorene backbone, researchers have created push-pull dyes with solvatochromic properties (color changes depending on solvent polarity). For example, 2-amino-7-isocyanofluorene (2,7-ICAF), synthesized from 2,7-diaminofluorene (B165470), displays significant changes in its fluorescence spectrum in different solvents and has potential for biolabeling applications where background fluorescence needs to be minimized mdpi.com.

| Probe Type | Core Structure | Application | Key Finding | Reference |

| Two-Photon Fluorophore | Fluorene | Live-cell imaging | High quantum yield (>0.7) and photostability. | nih.gov |

| "Turn-On" Sensor | Functionalized Fluorene | Detection of insulin misfolding | Fluorescence increases upon binding to amyloid aggregates. | mdpi.com |

| Solvatochromic Dye | 2-amino-7-isocyanofluorene | Biolabeling | High brightness and fluorescence quenching in water. | mdpi.com |

Probes for Protein Interactions and Cell Signaling Studies

Derivatives of this compound have been instrumental in creating probes to investigate complex biological processes like protein interactions and cell signaling pathways. One prominent example is the compound FIN56, a derivative of this compound, which has been identified as a specific inducer of ferroptosis, a form of regulated cell death.

FIN56 functions by inducing the degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation caymanchem.commdpi.com. It also binds to and activates squalene (B77637) synthase, another enzyme involved in metabolic pathways, though this action is independent of GPX4 degradation caymanchem.com. The ability of FIN56 to modulate these specific cellular targets makes it a valuable chemical probe for studying the mechanisms of ferroptosis and its potential role in cancer therapy caymanchem.commdpi.com.

Precursors for Advanced Materials Research

The rigid and aromatic nature of the fluorene backbone makes it an ideal building block for advanced materials with unique optical and electronic properties.

Fluorene-based compounds are critical precursors in the synthesis of polymer semiconductors used in organic electronics. Alkylated polyfluorene materials are particularly noted for their high charge-carrier mobility, good processability, and efficient, pure blue electroluminescence, making them highly attractive for display technologies and solid-state lighting ossila.com.

A key precursor is 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is used to synthesize semiconducting polymers for applications in OLEDs, polymer light-emitting diodes (PLEDs), and organic field-effect transistors (OFETs) ossila.com. The planar fluorene core facilitates π-π stacking, which is essential for efficient charge transport in the conductive polymers derived from it .

| Precursor Compound | Application | Benefit of Fluorene Core | Reference |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | OLEDs, PLEDs, OFETs | High charge-carrier mobility, efficient blue electroluminescence. | ossila.com |

| 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | Organic Electronics | The planar core supports π-π stacking for charge transport. |

The this compound structure is a scaffold for developing specialty chemicals and dyes with tailored properties. Its derivatives are explored for use in new materials that require specific electronic or optical characteristics evitachem.com. The synthesis of solvatochromic dyes like 2-amino-7-isocyanofluorene (2,7-ICAF) from fluorene precursors demonstrates the platform's utility. Such dyes exhibit internal charge transfer between electron-donating and electron-withdrawing groups, leading to their unique photophysical behaviors mdpi.com. This allows for the creation of specialty chemicals for sensor applications and advanced optical materials.

Polymers and Organic Light-Emitting Diodes (OLEDs) [4, 28]

Ligands in Coordination Chemistry

The this compound framework serves as a versatile scaffold for the development of specialized ligands in coordination chemistry. The core structure, featuring a rigid fluorene backbone with sulfonamide groups at the 2 and 7 positions, allows for systematic modification to fine-tune the electronic and steric properties of the resulting ligands. These sulfonamide groups, along with potential functionalization at the C9 position, provide key sites for coordinating with metal ions and forming stable complexes.

Derivatives of this compound are noted for their role in forming coordination compounds and charge-transfer complexes. researchgate.net The ability to introduce various substituents on the nitrogen atoms of the sulfonamide groups (N-substitution) and to modify the 9-position of the fluorene ring allows for the creation of a diverse library of ligands with tailored properties. For instance, the introduction of an oxime group at the C9 position creates a multidentate ligand capable of engaging metal centers through multiple coordination points.

Research has identified several derivatives that function as ligands. zhanggroup.orgsigmaaldrich.comcymitquimica.com These molecules are often investigated for their potential applications in materials science, where the formation of metal complexes can lead to novel optical or electronic properties, and in chemical biology, where they can interact with biological targets. semanticscholar.orgevitachem.comebi.ac.uk The study of charge-transfer dynamics in complexes involving fluorene acceptors, including a disulfonamide derivative, highlights their utility in understanding fundamental electronic processes. researchgate.net

| Compound Name | Molecular Formula | Key Structural Features | Research Context | Citation(s) |

| 2-N,2-N,7-N,7-N-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide | C21H27N3O5S2 | Tetraethyl substitution on sulfonamides; Oxime group at C9 | Ligand in coordination chemistry | zhanggroup.org |

| N(2),N(7)-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | C21H27N3O5S2 | Dibutyl substitution on sulfonamides; Oxime group at C9 | Unique chemical for early discovery research | sigmaaldrich.com |

| N,N'-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56) | C25H31N3O5S2 | Dicyclohexyl substitution on sulfonamides; Oxime group at C9 | Functional parent is 9-hydroxyiminofluorene-2,7-disulfonamide; Studied as a ferroptosis inducer | cymitquimica.comebi.ac.uk |

| 9-Dicyanomethylene-4,5-dinitrofluorene-2,7-disulfonamide | Not specified | Dicyanomethylene at C9; Nitro groups on the fluorene core | Component in charge-transfer complexes | researchgate.net |

| N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide | Not specified | Dimethylphenyl substitution on sulfonamides | Investigated in molecular docking studies for interaction energy | medcraveonline.com |

Future Research Directions for 9h Fluorene 2,7 Disulfonamide

Exploration of Novel Synthetic Methodologies

The future of 9H-Fluorene-2,7-disulfonamide research is intrinsically linked to the development of innovative and efficient synthetic strategies. While established methods provide a foundation, further exploration is necessary to access a wider chemical space and to enable the creation of more complex and functionally diverse derivatives.

Future efforts should focus on the development of methods for the preparation of both symmetrical and nonsymmetrical 2,7-disubstituted 9H-fluorene derivatives. researchgate.net This will allow for the fine-tuning of the molecule's properties by introducing different functional groups at these key positions. Key reactions that warrant further investigation include condensation reactions and nucleophilic substitutions on the sulfonamide groups. smolecule.comevitachem.com For instance, reacting this compound with various hydrazines can yield a range of hydrazone derivatives. smolecule.com Similarly, the sulfonamide groups are amenable to nucleophilic attack, facilitating the introduction of a wide array of substituents. smolecule.comevitachem.com

A significant advancement would be the development of more efficient multi-step synthetic routes starting from readily available precursors like fluorene-2,7-disulfonyl dichloride. Optimization of reaction conditions, including the use of novel catalysts and solvent systems, will be crucial to improve yields and purity of the final products. evitachem.com

Design and Synthesis of Advanced Multi-Functional Derivatives

The this compound core offers a versatile platform for the design and synthesis of advanced multi-functional derivatives with tailored properties. By strategically modifying the fluorene (B118485) backbone and the sulfonamide substituents, researchers can develop compounds with enhanced biological activity or novel material characteristics.

One promising direction is the synthesis of derivatives with appended bioactive moieties. For example, the synthesis of daclatasvir (B1663022) analogs, where the benzidine (B372746) core is replaced with the rigid fluorene scaffold, has shown potential in the development of new Hepatitis C virus (HCV) inhibitors. nih.gov This approach of "molecular scaffolding" can be extended to incorporate other pharmacophores to target a range of diseases.

Furthermore, the introduction of diverse substituents at the sulfonamide nitrogens can significantly impact the molecule's properties. Research has already demonstrated the synthesis of derivatives bearing piperidin-1-ylsulfonyl, cyclohexylamino, and phenylhydrazono groups. smolecule.comgoogle.com Future work could explore the incorporation of a wider variety of aliphatic and aromatic amines, amino acids, and heterocyclic fragments to generate a library of novel compounds for screening.

The following table summarizes some of the synthesized derivatives and their potential applications:

| Derivative Name | Key Functional Groups | Potential Application | Reference(s) |

| 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide | Phenylhydrazone, Sulfonamide | Antimicrobial, Anticancer | smolecule.com |

| N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56) | Cyclohexyl, Hydroxyimino | Ferroptosis Inducer | mdpi.com |

| 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one | Piperidinylsulfonyl | Ferroptosis Inducer | google.com |

| Daclatasvir Analogs | Proline isosteres | HCV Inhibitors | nih.gov |

| N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide | Dimethylphenyl | Potential β-lactamase inhibitor | medcraveonline.com |

Deeper Elucidation of Molecular Targets and Pathways

A critical area for future research is the comprehensive identification and characterization of the molecular targets and biological pathways modulated by this compound and its derivatives. Understanding these interactions at a molecular level is paramount for the rational design of more potent and selective therapeutic agents.

Initial studies have identified several potential targets. For instance, derivatives of 9-oxo-9H-fluorene-2,7-disulfonamide have been investigated as inhibitors of T-LAK cell-originated protein kinase (TOPK), a promising target in cancer therapy. researchgate.net A notable derivative, FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide), has been shown to induce ferroptosis, a form of programmed cell death, by targeting and promoting the degradation of glutathione (B108866) peroxidase 4 (GPX4) and activating squalene (B77637) synthase (SQS). google.commdpi.com

Computational approaches, such as molecular docking, have suggested other potential targets. For example, N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide has been identified as a potential inhibitor of the BlaC β-lactamase enzyme in Mycobacterium tuberculosis. medcraveonline.com Further experimental validation is needed to confirm these in silico predictions. Future research should employ a combination of proteomics, genomics, and biochemical assays to systematically map the interactome of this class of compounds and to elucidate the downstream signaling cascades they affect.

Development of High-Throughput Screening Assays for New Activities

To unlock the full therapeutic potential of the this compound scaffold, the development and implementation of robust high-throughput screening (HTS) assays are essential. HTS allows for the rapid evaluation of large libraries of derivatives against a multitude of biological targets, accelerating the discovery of new lead compounds.

Future research should focus on designing and validating specific HTS assays tailored to the potential activities of fluorene sulfonamides. Given the reported anticancer and antimicrobial properties of some derivatives, cell-based assays that measure cytotoxicity, apoptosis induction, and microbial growth inhibition would be highly valuable. smolecule.com For instance, caspase-based HTS assays have been successfully used to identify other classes of apoptosis inducers and could be adapted for this purpose. researchgate.net

Furthermore, target-based screening assays against enzymes implicated in various diseases, such as kinases, proteases, and metabolic enzymes, should be developed. The automation of these assays will be crucial for efficiently screening the growing library of synthesized derivatives. bmglabtech.com The integration of HTS with medicinal chemistry efforts will create a powerful feedback loop, where the results from screening campaigns guide the synthesis of next-generation compounds with improved activity and selectivity. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation represents a powerful paradigm for accelerating research on this compound. Integrating these approaches will enable a more rational and efficient exploration of the chemical space and a deeper understanding of the structure-activity relationships (SAR).

Future research should leverage in silico tools for the design of novel derivatives with desired properties. researchgate.net Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of new analogs to their putative biological targets, helping to prioritize synthetic efforts. researchgate.netscilit.com For example, computational studies have been employed to design analogs of N2,N7-dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide as potential TOPK inhibitors. researchgate.net

These computational predictions must be rigorously tested through experimental validation. Synthesized compounds should be evaluated in relevant in vitro and cell-based assays to confirm their biological activity. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in optimizing lead compounds and in elucidating the molecular determinants of their activity.

Potential in Emerging Areas of Chemical Biology and Materials Science

The unique structural and electronic properties of the this compound scaffold position it for exploration in emerging areas of chemical biology and materials science. Its rigid, conjugated framework and the presence of electron-withdrawing sulfonamide groups suggest a range of potential applications beyond traditional medicinal chemistry.

In chemical biology, derivatives of this compound can be developed as chemical probes to study complex biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize their subcellular localization and to track their interactions with biological targets in real-time. The ability of certain derivatives to induce specific cellular phenotypes, such as ferroptosis, makes them valuable tools for dissecting the molecular mechanisms of cell death. smolecule.com

In materials science, the fluorene core is a well-established building block for organic electronic materials. The electron-accepting nature of the disulfonamide groups suggests that these compounds could be utilized in the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research into the charge transfer properties of complexes formed between fluorene acceptors and semiconducting polymers has already shown the potential of this class of compounds. researchgate.net Future studies could focus on synthesizing polymeric materials incorporating the this compound unit to explore their optoelectronic properties.

Q & A

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap/water if exposed. For spills, absorb with inert material (vermiculite) and dispose as hazardous waste (UN3077). Store at -20°C in airtight containers with desiccant. Monitor air quality via OSHA-approved methods for sulfonamide particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.